molecular formula C12H10N4O B3104551 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole CAS No. 148672-80-4

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole

Cat. No.: B3104551
CAS No.: 148672-80-4
M. Wt: 226.23 g/mol
InChI Key: ACWOWQOLWCGQCZ-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is a sophisticated heterocyclic compound designed for advanced scientific research and development. It features a 1-methyl-1H-indazole scaffold connected via a carbonyl bridge to a 1H-imidazole ring. This molecular architecture is of significant interest in medicinal chemistry, particularly as a key intermediate or precursor in the synthesis of more complex molecules. The indazole moiety is a privileged structure in drug discovery, known to confer a range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer effects . The specific substitution pattern, combining indazole and imidazole, creates a multifunctional ligand with potential hydrogen-bonding and π-stacking capabilities, making it a valuable scaffold for exploring interactions with biological targets such as enzymes and receptors . Researchers can utilize this compound in the design and synthesis of novel molecules aimed at inhibiting specific kinases or other enzymatically active proteins. The structural features of this compound make it a compelling candidate for investigating new therapeutic agents and probing biochemical pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazol-1-yl-(1-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-15-10-5-3-2-4-9(10)11(14-15)12(17)16-7-6-13-8-16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWOWQOLWCGQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221458
Record name 1H-Imidazol-1-yl(1-methyl-1H-indazol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148672-80-4
Record name 1H-Imidazol-1-yl(1-methyl-1H-indazol-3-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148672-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazol-1-yl(1-methyl-1H-indazol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole typically involves the condensation of an imidazole derivative with an indazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by the addition of the indazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as solvent recycling and purification steps to minimize waste and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them useful for further research and applications .

Scientific Research Applications

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Indazole vs. Indole Derivatives

  • Similar Compounds :
    • 3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-1H-indoles (8–10, ) : These feature an indole core (single nitrogen in the five-membered ring) substituted with imidazole and halogen groups. The absence of a second nitrogen reduces hydrogen-bonding capacity but improves lipophilicity, as seen in their high melting points (>200°C) .
    • 3-Substituted-1H-imidazol-5-yl indoles (77–79, ) : Chloro, bromo, and methoxy substituents on the indole ring alter electronic properties, impacting reactivity and binding affinity. For example, compound 79 (5-methoxy substitution) shows distinct NMR shifts (δ 3.85 ppm for OCH₃) compared to halogenated analogs .

Benzimidazole Derivatives ()

  • Compounds like N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzamide (29) replace the indazole core with benzimidazole, which has fused benzene and imidazole rings. This increases aromatic surface area, enhancing interactions with hydrophobic protein pockets but reducing solubility .

Substituent Effects

Compound Class Key Substituents Impact on Properties
Target Compound 3-(Imidazol-1-ylcarbonyl), 1-methyl Carbonyl linker increases polarity; methyl group improves metabolic stability.
Halogenated Indoles Cl, Br, I at indole positions Higher molecular weights (e.g., 8: MW 487.3) and melting points (>200°C) .
Methoxy-Substituted OCH₃ at indole position 5 (79) Electron-donating group alters NMR shifts (δ 3.85 ppm) and redox stability .
Benzimidazole Derivatives Aryl thiazole-triazole appendages Increased steric bulk (e.g., 9c: Br substituent) enhances target selectivity .

Biological Activity

3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. Indazoles are known for their pharmacological potential, including anti-inflammatory, antitumor, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H10N4O\text{C}_{11}\text{H}_{10}\text{N}_4\text{O}

This structure features an indazole core with an imidazolylcarbonyl substituent, which is crucial for its biological activity.

Research indicates that compounds similar to this compound interact with various biological targets:

  • Kinase Inhibition : Many indazole derivatives exhibit inhibitory effects on kinases, including pan-Pim kinases, which are involved in cell proliferation and survival. For instance, compounds have shown IC50 values in the nanomolar range against these kinases, indicating potent activity .
  • Antitumor Activity : Indazoles have been documented to possess significant antiproliferative effects against various cancer cell lines. Specifically, compounds within this class have demonstrated IC50 values indicating their effectiveness in inhibiting tumor growth .

Biological Activity Data

Activity TypeDescriptionExample CompoundIC50 Value (nM)
Kinase InhibitionInhibits pan-Pim kinasesThis compound< 100
Antitumor ActivityReduces proliferation in cancer cell linesSimilar Indazoles0.64 (MM cell line)
AntimicrobialExhibits antibacterial propertiesVarious IndazolesVaries

Case Studies and Research Findings

Several studies have explored the biological activities of indazole derivatives:

  • Antitumor Efficacy : A study evaluated the antiproliferative effects of various indazole derivatives against multiple myeloma cell lines. The findings indicated that certain compounds exhibited low micromolar IC50 values, demonstrating their potential as anticancer agents .
  • Kinase Inhibition : Research focused on a series of indazole compounds revealed that modifications at specific positions significantly enhanced their potency against Pim kinases. For example, a derivative showed IC50 values as low as 0.4 nM against Pim-1, suggesting strong inhibitory effects .
  • Antimicrobial Properties : Some studies have highlighted the antibacterial and antifungal activities of indazole derivatives. These compounds were tested against various pathogens and displayed promising results, indicating their potential for developing new antimicrobial agents .

Q & A

Basic: What are the optimal synthetic routes for 3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole, and how are reaction conditions optimized?

Methodological Answer:
The synthesis of imidazole-carbonyl derivatives typically involves coupling reactions or functional group transformations. For example:

  • Hydrothermal synthesis (e.g., preparation of imidazole-benzoic acid adducts) uses aqueous conditions at elevated temperatures to promote crystallization and purity .
  • Reductive methods , such as NaBH₄ reduction of ester precursors (e.g., methyl 2-(1H-imidazol-1-yl)-3-phenylpropanoate to alcohols), achieve high yields (~86%) under controlled temperatures (273–333 K) and inert atmospheres .
  • Heterocyclic coupling (e.g., triazole-thiazole-acetamide derivatives) employs Cu-catalyzed click chemistry or nucleophilic substitution in polar aprotic solvents (DMF, acetonitrile) with monitored pH and temperature .
    Optimization: Vary catalysts (e.g., tetrakis(dimethylamino)ethylene for nitroimidazoles ), solvent polarity, and stoichiometric ratios. Monitor progress via TLC and characterize intermediates via 1H NMR^1 \text{H NMR} (e.g., δ 3.71–7.87 ppm for indole-thioimidazoles ).

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement of this compound?

Methodological Answer:
Use SHELXL for robust refinement:

  • Apply TWIN/BASF commands to handle twinning, especially for high-symmetry space groups. SHELXL’s "HKLF 5" format supports twin-law matrices .
  • Address disorder via PART/FRAG directives to model alternative conformers, with occupancy parameters refined against Fo²–Fc² difference maps .
  • Validate hydrogen-bonding networks (e.g., O–H⋯N interactions in imidazole derivatives ) using OLEX2 ’s graphical interface for real-space validation .
    Contradiction Analysis: Cross-check displacement parameters (Ueq) with isotropic/anisotropic refinement. If R1 diverges (>5%), re-examine data integration (e.g., possible missed peaks in low-resolution datasets) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR}: Identify imidazole protons (δ 6.88–7.28 ppm) and carbonyl carbons (δ 160–170 ppm). Compare with reference data for 1-methylindazole (e.g., δ 2.94–7.26 ppm ).
  • IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and imidazole ring vibrations (C–N) at ~1550 cm⁻¹ .
  • HPLC/GC-MS: Use reverse-phase C18 columns (MeCN/H₂O mobile phase) to assess purity. For example, indole-thioimidazoles show Rf = 0.77 in hexane:EtOAc (60:40) .

Advanced: How can computational docking and structural analogs guide bioactivity studies of this compound?

Methodological Answer:

  • Docking Studies: Align the compound’s 3D structure (from X-ray data ) with target proteins (e.g., fungal CYP51 for fungicides) using AutoDock Vina. Analyze binding poses (e.g., π-π stacking with aromatic residues ).
  • Analog-Based Design: Compare with oxpoconazole, a fungicide containing the imidazol-1-ylcarbonyl group. Test in vitro antifungal assays (e.g., MIC against Candida spp.) .
  • SAR Analysis: Modify substituents (e.g., fluorophenyl vs. bromophenyl ) to assess electronic effects on bioactivity.

Advanced: What experimental strategies address low reproducibility in synthetic yields across methodologies?

Methodological Answer:

  • Parameter Screening: Use DOE (Design of Experiments) to optimize variables (temperature, solvent, catalyst loading). For example, TDAE-mediated reactions require strict anhydrous conditions .
  • Byproduct Analysis: Employ LC-MS to detect intermediates (e.g., unreacted 2-chloroacetate ) or hydrolysis products.
  • Crystallization Control: Adjust cooling rates (e.g., slow evaporation for single crystals ) or use seed crystals to improve phase purity.

Basic: How is the absolute configuration of chiral derivatives of this compound determined?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL ’s Hooft parameter or Flack x parameter to assign configuration if heavy atoms (e.g., S, Br) are present. For light-atom structures (C, N, O), combine with CD Spectroscopy .
  • Chiral HPLC: Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane:IPA eluents. Compare retention times with known standards .

Advanced: How can conflicting NMR and X-ray data be reconciled during structural elucidation?

Methodological Answer:

  • Dynamic Effects: NMR may average conformers (e.g., tautomerism in indazole derivatives ), while X-ray captures static structures. Use VT-NMR (variable temperature) to detect shifting peaks.
  • Discrepancy Resolution: If NMR suggests equatorial substituents but X-ray shows axial, re-examine solvent polarity’s impact on conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole
Reactant of Route 2
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3-(1H-imidazol-1-ylcarbonyl)-1-methyl-1H-indazole

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